molecular formula C10H15NO2S2 B12801507 2-((2,6-Dimethoxyphenyl)dithio)ethanamine CAS No. 5378-67-6

2-((2,6-Dimethoxyphenyl)dithio)ethanamine

Cat. No.: B12801507
CAS No.: 5378-67-6
M. Wt: 245.4 g/mol
InChI Key: KFLPHNVAGLYMJC-UHFFFAOYSA-N
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Description

2-((2,6-Dimethoxyphenyl)dithio)ethanamine is an organic compound with the molecular formula C10H15NO2S2 It is characterized by the presence of a disulfide bond linking a 2,6-dimethoxyphenyl group to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethoxyphenyl)dithio)ethanamine typically involves the reaction of 2,6-dimethoxythiophenol with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disulfide bond. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethoxyphenyl)dithio)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield thiols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-((2,6-Dimethoxyphenyl)dithio)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role

Properties

CAS No.

5378-67-6

Molecular Formula

C10H15NO2S2

Molecular Weight

245.4 g/mol

IUPAC Name

2-[(2,6-dimethoxyphenyl)disulfanyl]ethanamine

InChI

InChI=1S/C10H15NO2S2/c1-12-8-4-3-5-9(13-2)10(8)15-14-7-6-11/h3-5H,6-7,11H2,1-2H3

InChI Key

KFLPHNVAGLYMJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)SSCCN

Origin of Product

United States

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